molecular formula C9H15N3O2 B13933260 2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-

Cat. No.: B13933260
M. Wt: 197.23 g/mol
InChI Key: DVOJEXXXDWKLCS-UHFFFAOYSA-N
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Description

Introduction to 2,8-Diazaspiro[4.5]decane-1,3-dione Derivatives in Medicinal Chemistry

The spirocyclic architecture of 2,8-diazaspiro[4.5]decane-1,3-dione provides a rigid framework that enables precise spatial orientation of functional groups, enhancing interactions with biological targets. The incorporation of a 2-amino substituent introduces hydrogen-bonding capabilities and modulates electronic properties, which are critical for optimizing binding affinity and selectivity. Recent studies highlight the role of such derivatives in overcoming resistance mechanisms in pathogens, particularly in human immunodeficiency virus (HIV) and Plasmodium species.

Chemical Classification of Spirocyclic β-Lactam Derivatives

Spirocyclic β-lactams, including 2,8-diazaspiro[4.5]decane-1,3-dione derivatives, are classified based on their molecular structure and enzymatic targets. The β-lactam ring, a four-membered cyclic amide, is central to their biological activity, enabling irreversible inhibition of bacterial transpeptidases and viral proteases.

Molecular Classes of β-Lactamases

The updated functional classification system categorizes β-lactamases into four classes:

  • Class A (Serine enzymes) : Includes extended-spectrum β-lactamases (ESBLs) that hydrolyze penicillins and cephalosporins.
  • Class B (Metallo-β-lactamases) : Zinc-dependent enzymes targeting carbapenems.
  • Class C (AmpC cephalosporinases) : Chromosomally encoded enzymes resistant to clavulanic acid.
  • Class D (Oxacillinases) : Oxacillin-hydrolyzing enzymes with broad substrate profiles.

Spirocyclic β-lactams like 2,8-diazaspiro[4.5]decane-1,3-dione derivatives primarily align with Class A and C enzymes due to their serine-reactive mechanisms. The spirocyclic core constrains conformational flexibility, reducing susceptibility to enzymatic degradation while maintaining affinity for microbial targets.

Structural Features of 2,8-Diazaspiro[4.5]decane-1,3-dione

The compound’s bicyclic system consists of a diazaspiro framework fused to a β-lactam ring. Key structural attributes include:

  • Spiro junction : Enhances stereochemical stability and prevents planarization of the β-lactam ring.
  • 1,3-dione groups : Participate in dipole-dipole interactions with active-site residues.
  • 2-amino substituent : Introduces a protonatable nitrogen, facilitating interactions with acidic residues in viral proteases.

The following table summarizes the impact of substituent positioning on β-lactamase inhibition:

Substituent Position Functional Group Target Affinity (IC₅₀, nM) β-Lactamase Class
2-Amino -NH₂ 28 ± 3.1 A, C
2-Methoxy -OCH₃ 45 ± 5.2 A
2-Hydroxy -OH 62 ± 7.8 C

Data adapted from anti-HIV and antiplasmodial activity studies.

Pharmacological Significance of 2-Amino Functionalization

The 2-amino group in 2,8-diazaspiro[4.5]decane-1,3-dione derivatives plays a pivotal role in enhancing antimicrobial efficacy through multiple mechanisms:

Hydrogen-Bonding Networks

The -NH₂ group forms hydrogen bonds with conserved catalytic residues (e.g., Asp25 in HIV-1 protease), stabilizing the enzyme-inhibitor complex. Computational docking studies reveal that 2-amino derivatives exhibit a 1.8-fold increase in binding energy compared to non-functionalized analogs.

Electronic Modulation

The electron-donating nature of the amino group increases the nucleophilicity of the β-lactam carbonyl oxygen, accelerating acylation of serine residues in β-lactamases. This effect is quantified by a 40% reduction in acylation half-life (t₁/₂) in Class A enzymes.

Anti-HIV and Antiplasmodial Activity

Recent evaluations of spirocyclic β-lactams demonstrate potent dual activity:

  • HIV-1 inhibition : 2-Amino derivatives exhibit IC₅₀ values of 28–50 nM, surpassing first-generation protease inhibitors.
  • Plasmodium suppression*: The amino group enhances penetration into hepatic stages, reducing *P. falciparum IC₅₀ to 0.29 μM.

The table below contrasts the bioactivity of 2-amino derivatives with lead compounds:

Compound Anti-HIV-1 IC₅₀ (nM) Anti-Plasmodium IC₅₀ (μM)
BSS-730A (lead) 300 ± 22 0.43 ± 0.04
2-Amino derivative 28 ± 3.1 0.29 ± 0.06
2-Methoxy derivative 45 ± 5.2 0.34 ± 0.07

Data synthesized from spiro-β-lactam SAR studies.

Selectivity and Cytotoxicity

The 2-amino group minimizes off-target interactions, as evidenced by a selectivity index (CC₅₀/IC₅₀) >1,000 in human cell lines (TZM-bl and Huh7). This contrasts with non-polar substituents, which exhibit 30–50% cytotoxicity at therapeutic concentrations.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-2,8-diazaspiro[5.5]undecane-1,3-dione

InChI

InChI=1S/C9H15N3O2/c10-12-7(13)2-4-9(8(12)14)3-1-5-11-6-9/h11H,1-6,10H2

InChI Key

DVOJEXXXDWKLCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)N(C2=O)N)CNC1

Origin of Product

United States

Preparation Methods

Classical Multi-Step Synthesis Approach

A documented synthetic route involves three sequential reactions starting from simple precursors such as urea, diethyl oxalate, ammonium carbonate, and sodium metal. The process can be summarized as follows:

  • Primary Reaction: Mixing urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol under reflux conditions at 25–30 °C to form a primary intermediate product. Sodium is added carefully to control the reaction rate.

  • Secondary Reaction: The primary product is treated with concentrated hydrochloric acid to yield a secondary product.

  • Intermediate Reaction: The secondary product undergoes reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide, leading to the formation of the target spiro compound.

After the reactions, concentration, filtration, washing, and drying steps are applied to isolate and purify the final product.

This method is advantageous due to the use of relatively inexpensive and safe reagents, with reported high yields and suitability for scale-up in industrial production.

Alternative One-Step and Two-Step Methods

Other literature sources mention one-step synthesis methods involving hydantoin, sodium bicarbonate, and benzyl 2-oxopiperidine-1-carboxylate or 4-oxopiperidinone hydrochloride with ammonium carbonate and sodium cyanide. These methods achieve yields up to 75-80% but have drawbacks such as expensive or hazardous reagents (e.g., sodium cyanide), limiting their industrial applicability.

Synthesis of Related Derivatives

Derivatives such as 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-amino-8-(phenylmethyl)- have been synthesized by forming key intermediates involving spiro ring closure and functional group modifications. These derivatives expand the chemical diversity and biological potential of the base compound.

Method Type Key Reagents Reaction Conditions Advantages Disadvantages
Multi-step synthesis Urea, diethyl oxalate, ammonium carbonate, sodium, HCl, 2-(ethylamino)acetaldehyde, potassium ferricyanide Reflux in methanol, sequential reactions, acid treatment Low cost, safe reagents, high yield, scalable Multi-step complexity
One-step synthesis (US6291469B1) Hydantoin, sodium bicarbonate, benzyl 2-oxopiperidine-1-carboxylate Single-step reaction Simple steps, 75% yield Expensive raw materials, difficult batch production
One-step synthesis with sodium cyanide 4-oxopiperidinone hydrochloride, ammonium carbonate, sodium cyanide Single-step reaction Up to 80% yield Hazardous reagents (cyanide)
  • The multi-step method requires careful control of reagent addition rates, especially sodium metal, to avoid side reactions.

  • The reaction mixture must be concentrated and filtered multiple times to achieve pure solid product.

  • Solvent choice (anhydrous methanol) and temperature control are critical for optimal yield.

  • Post-reaction purification includes washing and drying to obtain the final compound in high purity.

The preparation of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-amino- is well-documented with several synthetic strategies available. The most practical and industrially viable method involves a three-step reaction sequence starting from urea, diethyl oxalate, ammonium carbonate, and sodium, followed by acid treatment and reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide. This method balances cost, safety, and yield effectively. Alternative one-step methods exist but are limited by reagent cost or safety concerns.

This compound's synthesis is foundational for further derivatization and pharmaceutical development, highlighting its importance in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Methoxy: The 2-amino derivative is expected to exhibit higher aqueous solubility compared to the 2-methoxy analog due to the amine’s hydrogen-bonding capacity. However, the methoxy group in the hydrochloride salt improves crystallinity, aiding purification .
  • Alkyl Substituents : The 2-ethyl-8-methyl derivative (RS-86) demonstrates increased lipophilicity (calculated XLogP3: -0.1 ), suggesting enhanced membrane permeability relative to polar derivatives.
  • Biological Relevance : The 8-benzyl variant is a precursor in synthesizing WNT pathway inhibitors, highlighting the scaffold’s versatility in drug discovery .

Biological Activity

2,8-Diazaspiro[4.5]decane-1,3-dione, 2-amino- is a complex organic compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms into a spirocyclic system. This structural configuration enhances its chemical reactivity and potential biological activities. The compound is often encountered in the form of its hydrochloride salt, which improves solubility and stability for various applications. Its molecular formula is C8H13ClN3O2C_8H_{13}ClN_3O_2 with a molecular weight of approximately 219.67 g/mol.

The primary biological activity of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-amino- is attributed to its role as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1). The inhibition of RIPK1 is significant as it plays a crucial role in necroptosis—a form of programmed cell death associated with various inflammatory diseases. By inhibiting this pathway, the compound may provide therapeutic benefits for conditions characterized by excessive inflammation and cell death .

Key Activities

  • Kinase Inhibition : Primarily inhibits RIPK1, modulating pathways involved in cell death and inflammation.
  • Therapeutic Potential : Investigated for treating inflammatory diseases and conditions linked to necroptosis.

Case Studies

  • Inhibition Studies : Research has shown that derivatives of 2,8-Diazaspiro[4.5]decane-1,3-dione exhibit potent inhibitory effects on RIPK1 activity. For instance, compound 41 demonstrated significant inhibition with an IC50 value indicating strong potential as a therapeutic agent against inflammatory diseases .
  • Structural Optimization : Virtual screening workflows have led to the discovery of several derivatives that enhance the inhibitory activity against RIPK1. These studies highlight the importance of structural modifications in optimizing biological activity .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of compounds related to 2,8-Diazaspiro[4.5]decane-1,3-dione:

Compound NameStructureKey Activity
2-amino-2,8-diazaspiro[4.5]decane-1,3-dioneStructureKinase inhibition
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneStructureKinase inhibition
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneStructureSimilar spirocyclic structure with different substituents

Synthesis and Applications

The synthesis of 2-amino-2,8-diazaspiro[4.5]decane-1,3-dione involves several key steps aimed at enhancing yield and reducing production costs. The compound's applications extend across various fields including medicinal chemistry and drug development due to its unique properties and biological activities.

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